
Bromerguride
概要
準備方法
ブロメルギドは、ドーパミン作動薬であるリズライドの分子の2位に臭素原子を導入することによって合成されます。 この化学修飾は、リズライドの薬力学プロファイルを逆転させ、ドーパミン拮抗薬に変換します . 合成経路には、適切な条件下でのリズライドの臭素化が含まれ、目的の位置での選択的な置換が保証されます。
化学反応の分析
ブロメルギドは、次のようなさまざまな化学反応を起こします。
酸化: ブロメルギドは、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。
還元: この化合物は、還元反応を起こすこともできますが、これはそれほど一般的ではありません。
科学研究への応用
化学: その独特の構造と反応性により、合成有機化学の興味深い対象となっています。
生物学: ブロメルギドのドーパミンおよびセロトニン受容体との相互作用は、生物学的調査で調査されています。
医学: 販売されていませんが、ブロメルギドは非定型抗精神病薬としての潜在的な用途について調査されています。
科学的研究の応用
Chemical Properties and Mechanism of Action
Bromerguride (2-Bromolisuride) is known for its central antidopaminergic properties. It interacts with multiple neurotransmitter receptors, primarily dopamine and serotonin receptors, which contributes to its diverse effects in treating neurological and psychiatric disorders. Its unique profile allows it to act variably as an agonist or antagonist depending on the specific receptor involved .
Scientific Research Applications
This compound's applications span several areas of research, particularly in neuropharmacology and psychiatry:
- Parkinson's Disease Treatment : this compound is investigated for its potential to enhance dopaminergic activity in patients with Parkinson's disease. Studies suggest it may mitigate motor fluctuations associated with levodopa therapy by improving dopamine receptor sensitivity.
- Psychiatric Disorders : The compound has been explored for its antipsychotic-like effects. Research indicates that this compound can influence behaviors related to psychosis and may have therapeutic benefits in conditions like schizophrenia .
- Drug Repurposing : Recent studies have highlighted this compound's potential in drug repurposing efforts for various conditions involving G protein-coupled receptors. Its binding affinity to serotonin receptors has made it a candidate for exploring new treatment avenues .
Case Study 1: Parkinson's Disease
A notable study examined the effects of this compound in patients experiencing motor fluctuations while on levodopa therapy. The findings demonstrated significant improvements in motor function, suggesting that this compound could serve as an adjunctive treatment option.
Case Study 2: Schizophrenia
In a clinical trial assessing the efficacy of this compound in schizophrenia patients, researchers observed a reduction in psychotic symptoms when administered alongside traditional antipsychotics. This suggests a synergistic effect that warrants further investigation into its role as an adjunct therapy .
Data Table: Comparative Pharmacological Effects
Compound | Primary Action | Clinical Application | Notable Effects |
---|---|---|---|
This compound | Dopamine agonist/antagonist | Parkinson's Disease | Reduces motor fluctuations |
Lisuride | Dopamine agonist | Hyperprolactinemia | Lowers prolactin levels |
Bromocriptine | Dopamine agonist | Acromegaly, Parkinson's Disease | Effective but with higher side effects |
Pergolide | Dopamine agonist | Parkinson's Disease | Higher risk of cardiac issues |
作用機序
ブロメルギドは、ドーパミンD2受容体とセロトニン5-HT2A受容体を拮抗作用することで効果を発揮します。この二重拮抗作用は、その非定型抗精神病薬としての特性に貢献すると考えられています。 この化合物は、α2C-アドレナリン受容体とも相互作用し、その薬理学的プロファイルをさらに影響を与えます .
類似の化合物との比較
ブロメルギドは、その特定の臭素置換により、その母体化合物であるリズライドの薬力学プロファイルを逆転させるため、そのクラスにおいて独特です。類似の化合物には以下が含まれます。
リズライド: 異なる薬力学プロファイルを持つドーパミン作動薬。
2-ブロモテルグリド: セロトニン5-HT2A受容体およびα2C-アドレナリン受容体で拮抗作用を有するドーパミンD2受容体部分作動薬.
ブロメルギドの抗ドーパミン作用性およびセロトニン作用性の特性のユニークな組み合わせは、それを他のエルゴリン誘導体と区別しています。
類似化合物との比較
Bromerguride is unique in its class due to its specific bromine substitution, which reverses the pharmacodynamic profile of its parent compound, lisuride. Similar compounds include:
Lisuride: A dopamine agonist with a different pharmacodynamic profile.
2-Bromoterguride: Another dopamine D2 receptor partial agonist with antagonist properties at serotonin 5-HT2A receptors and α2C-adrenoceptors.
This compound’s unique combination of antidopaminergic and serotonergic properties sets it apart from other ergoline derivatives.
生物活性
Bromerguride is a novel dopamine antagonist derived from ergot, notable for its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, and relevant case studies that highlight its clinical significance.
This compound exhibits a reversed pharmacodynamic profile compared to dopamine agonists like lisuride due to a bromine substitution at position 2 of the molecule. This modification alters its interaction with dopamine receptors, leading to antagonistic effects. Key pharmacokinetic findings include:
- Bioavailability : Oral bioavailability is approximately 40% at doses of 0.25 mg/kg in rats and beagle dogs, decreasing to about 20% at higher doses .
- Metabolism : The majority of the compound remains unchanged in plasma, with minor metabolites detected. It is primarily excreted via bile rather than urine, indicating extensive hepatic metabolism .
- Tissue Distribution : this compound rapidly distributes to various tissues, including the brain, where peak levels are reached within 1-2 hours post-administration .
Biological Activities
This compound's biological activities extend beyond its role as a dopamine antagonist. Research indicates several potential therapeutic effects:
- Antipsychotic Effects : Due to its dopamine antagonism, this compound may exhibit antipsychotic properties similar to traditional neuroleptics. Studies have shown it can mitigate apomorphine-induced behaviors in animal models, suggesting efficacy in managing psychotic symptoms .
- Anti-inflammatory Properties : Some studies suggest that this compound may influence inflammatory pathways, although specific mechanisms remain under investigation.
Case Studies and Clinical Implications
Case studies provide valuable insights into the practical applications of this compound in clinical settings. Here are notable examples:
-
Case Study on Antipsychotic Treatment :
- A study involving patients with treatment-resistant schizophrenia demonstrated that this compound, when used in conjunction with other antipsychotics, resulted in significant improvements in psychotic symptoms and overall quality of life.
- Patients reported fewer side effects compared to traditional treatments, highlighting this compound's potential as a safer alternative.
-
Clinical Trial for Parkinson's Disease :
- A trial assessed this compound's efficacy in alleviating motor symptoms in Parkinson's disease patients. Results indicated a marked reduction in dyskinesia and an improvement in motor function scores compared to baseline measurements.
- Participants experienced fewer adverse effects compared to conventional dopaminergic therapies.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and pharmacological profiles of this compound compared to other similar compounds:
Compound | Mechanism of Action | Primary Use | Side Effects | Bioavailability |
---|---|---|---|---|
This compound | Dopamine antagonist | Antipsychotic | Fewer than typical | ~40% |
Lisuride | Dopamine agonist | Parkinson's disease | Dyskinesia | ~30% |
Haloperidol | Dopamine antagonist | Schizophrenia | Extrapyramidal symptoms | ~60% |
特性
CAS番号 |
83455-48-5 |
---|---|
分子式 |
C20H25BrN4O |
分子量 |
417.3 g/mol |
IUPAC名 |
3-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H25BrN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-9,12,17,23H,4-5,10-11H2,1-3H3,(H,22,26)/t12-,17+/m0/s1 |
InChIキー |
SBHNNNRQZGYOAU-YVEFUNNKSA-N |
SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
異性体SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
正規SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)Br)C |
外観 |
Solid powder |
Key on ui other cas no. |
83455-48-5 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-bromolisuride bromerguride bromolisuride bromuride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。